![molecular formula C18H20N6O2S2 B2431993 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-50-0](/img/structure/B2431993.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of the sulfur and nitrogen atoms could potentially allow for the formation of hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the various functional groups. For example, the amino group could undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the polar functional groups could potentially make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
- STK849463’s Role : STK849463 has been investigated as a quorum sensing inhibitor. Specifically, it targets the LasB system in Pseudomonas aeruginosa, disrupting bacterial communication pathways. It shows promising inhibitory activity with an IC50 of 115.2 μg/mL, making it a potential candidate for combating bacterial infections .
- STK849463’s Impact : STK849463 exhibits moderate anti-biofilm activity against Pseudomonas aeruginosa, suggesting its potential in preventing biofilm-related infections .
- STK849463 as an Inhibitor : Among synthesized compounds, STK849463 demonstrated good inhibitory activity against PTP1B (IC50 = 11.17 μM). Its anti-hyperglycemic efficacy was also observed in diabetic rats .
- Computational Insights : Computation calculations suggest that STK849463 could serve as a template for further drug development. Its binding affinity to the active site of the quorum sensing LasR system indicates potential therapeutic value .
- Specificity : STK849463 selectively targets the LasB system, emphasizing its potential as a specific quorum sensing modulator .
Quorum Sensing Inhibition
Anti-Biofilm Activity
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Drug Development Template
Selective LasB Quorum Sensing Inhibition
Therapeutic Potential for Type II Diabetes
Wirkmechanismus
Target of Action
STK849463, also known as 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, has been found to interact with two primary targets: LasB quorum sensing system in Gram-negative bacteria and Protein Tyrosine Phosphatase 1B (PTP1B) .
The LasB quorum sensing system is a bacterial cell-cell communication pathway that responds to external factors such as nutrient availability and defense mechanisms . PTP1B, on the other hand, is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
STK849463 acts as a potent inhibitor of the LasB quorum sensing system . It binds to the active site of the LasR system with better affinity compared to reference compounds . In the case of PTP1B, STK849463 binds in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, influencing behaviors such as biofilm formation, virulence production, and other pathogenesis . In the context of PTP1B, it inhibits the enzyme’s activity, thereby enhancing insulin and leptin signaling .
Result of Action
STK849463 shows promising quorum-sensing inhibitory activities, with IC50 values reported for the LasB system . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Eigenschaften
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-21(2)16-20-14-13(15(25)23(4)18(26)22(14)3)24(16)9-10-27-17-19-11-7-5-6-8-12(11)28-17/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWANHCBXMZPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.